molecular formula C14H20BBrO3 B12518041 2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12518041
M. Wt: 327.02 g/mol
InChI Key: SWROHJQORBNGQM-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a bromomethyl group, a methoxyphenyl group, and a dioxaborolane ring, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(bromomethyl)-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling reactions involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Bromomethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bromomethyl group, a methoxyphenyl group, and a dioxaborolane ring. This unique structure imparts specific reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions and other synthetic applications .

Properties

Molecular Formula

C14H20BBrO3

Molecular Weight

327.02 g/mol

IUPAC Name

2-[2-(bromomethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(17-5)8-10(12)9-16/h6-8H,9H2,1-5H3

InChI Key

SWROHJQORBNGQM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)CBr

Origin of Product

United States

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